3-chloro-1-cyclohexylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazine family. It features a chlorine atom and a cyclohexyl group attached to a pyrazinone core, which contributes to its unique chemical properties. This compound is of interest in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions involving pyrazine derivatives and cyclohexylamine. Its relevance in research stems from its potential applications in drug development and as a chemical intermediate.
3-chloro-1-cyclohexylpyrazin-2(1H)-one is classified as:
The synthesis of 3-chloro-1-cyclohexylpyrazin-2(1H)-one typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
The industrial production of this compound emphasizes optimizing yield and scalability, potentially employing continuous flow reactors and advanced purification techniques such as chromatography.
3-chloro-1-cyclohexylpyrazin-2(1H)-one has the following structural formula:
The structural representation can be summarized as follows:
Property | Value |
---|---|
InChI | InChI=1S/C10H14ClN3O/c11-8... |
InChI Key | ZLMSKTQOJMNGRA-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)N2C=C(N=C(C2=O)N)Cl |
3-chloro-1-cyclohexylpyrazin-2(1H)-one can undergo various chemical reactions typical for pyrazine derivatives, including:
The specific products formed depend on the reaction conditions and reagents used, emphasizing the versatility of this compound in synthetic organic chemistry.
In medicinal chemistry, the mechanism of action for 3-chloro-1-cyclohexylpyrazin-2(1H)-one typically involves interactions with biological targets such as enzymes or receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric regulation.
Research indicates that similar compounds often interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing biological pathways relevant to disease mechanisms .
The physical properties of 3-chloro-1-cyclohexylpyrazin-2(1H)-one include:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Boiling Point | Not specified |
Density | Not specified |
3-chloro-1-cyclohexylpyrazin-2(1H)-one has several potential applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7